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Compound of Interest

Compound Name: Segigratinib

Cat. No.: B15579859 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical findings for Segigratinib (also

known as 3D185), a novel dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and

Colony-Stimulating Factor 1 Receptor (CSF-1R). The data presented here is primarily based on

a key study by Peng et al. (2019), which offers a direct comparison with the selective FGFR

inhibitor, AZD4547. This guide aims to provide an objective resource for researchers to assess

the reproducibility and potential of Segigratinib in relevant cancer models.

Executive Summary
Segigratinib is a potent, orally bioavailable small molecule inhibitor targeting FGFR1, 2, and 3,

as well as CSF-1R.[1][2] Its dual-action mechanism is designed to not only directly inhibit tumor

cell proliferation driven by aberrant FGFR signaling but also to modulate the tumor

microenvironment by targeting tumor-associated macrophages (TAMs) via CSF-1R inhibition.

Preclinical evidence suggests that this combined approach may lead to synergistic antitumor

effects and potentially overcome resistance mechanisms observed with agents that target only

the FGFR pathway.[1]
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Kinase Target
Segigratinib (3D185) IC50
(nM)

AZD4547 IC50 (nM)

FGFR1 1.3 0.6

FGFR2 2.1 2.8

FGFR3 2.0 2.2

CSF-1R 1.8 >10000

KDR (VEGFR2) 413 148

Data extracted from Peng et

al., 2019. IC50 values

represent the concentration of

the drug required to inhibit

50% of the kinase activity.
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Xenograft Model Treatment Group
Dose (mg/kg, oral,
daily)

Tumor Growth
Inhibition (%)

NCI-H1581 (FGFR1

amplified)
Segigratinib 12.5 60.4

Segigratinib 25 74.9

Segigratinib 50 96.4

AZD4547 12.5
Comparable to 12.5

mg/kg Segigratinib

SNU-16 (FGFR2

amplified)
Segigratinib 12.5 Significant Inhibition

Segigratinib 25 Significant Inhibition

Segigratinib 50 Significant Inhibition

Data from Peng et al.,

2019.[1] Tumor growth

inhibition was

measured at the end

of the study.

Signaling Pathways and Experimental Workflows
Segigratinib's Dual Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6704710/
https://www.benchchem.com/product/b15579859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell Tumor Microenvironment

Segigratinib

FGFR1/2/3

Inhibits

RAS-RAF-MEK-ERK
Pathway

PI3K-AKT-mTOR
Pathway

Tumor Cell
Proliferation, Survival

Segigratinib

CSF-1R

Inhibits

Tumor-Associated
Macrophage (TAM)

Immunosuppression

Promotes Survival
& M2 Polarization

Click to download full resolution via product page

Caption: Dual inhibition of FGFR and CSF-1R by Segigratinib.
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Caption: Workflow for preclinical in vivo xenograft studies.
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The following are summaries of the key experimental protocols as described by Peng et al.

(2019).[1]

In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Segigratinib
against a panel of kinases.

Method: Kinase activities were measured using a radiometric assay (for FGFRs and CSF-

1R) or a mobility shift assay (for the wider kinase panel). Recombinant kinases were

incubated with the substrate (e.g., poly(Glu, Tyr) 4:1) and γ-33P-ATP in the presence of

varying concentrations of the inhibitor. The amount of phosphorylated substrate was

quantified to determine the inhibitory activity.

Cell Proliferation Assay
Objective: To assess the effect of Segigratinib on the proliferation of cancer cell lines with

FGFR aberrations.

Method: Cancer cell lines (e.g., NCI-H1581, SNU-16) were seeded in 96-well plates and

treated with a range of concentrations of Segigratinib or AZD4547 for 72 hours. Cell viability

was measured using the CellTiter-Glo luminescent cell viability assay, which quantifies ATP

as an indicator of metabolically active cells.

In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of Segigratinib.

Animals: Female athymic nude mice.

Tumor Implantation: Cancer cells were injected subcutaneously into the right flank of the

mice.

Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were

randomized into treatment and control groups. Segigratinib, AZD4547, or a vehicle control

was administered orally once daily.
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Monitoring: Tumor volume and body weight were measured two to three times per week.

Tumor volume was calculated using the formula: (length × width²) / 2.

Endpoint: The study was terminated when the tumors in the control group reached a

predetermined size. Tumor growth inhibition was calculated as the percentage difference in

the mean tumor volume between the treated and control groups.

Reproducibility and Comparison with Alternatives
The preclinical data for Segigratinib, as presented by Peng et al. (2019), demonstrates a

potent and dual-targeted antitumor activity.[1] The in vitro and in vivo results appear consistent,

with a clear dose-dependent effect on both FGFR-driven tumor cell proliferation and modulation

of the tumor microenvironment.

Compared to the selective FGFR inhibitor AZD4547, Segigratinib shows comparable efficacy

in inhibiting FGFR signaling and the growth of FGFR-dependent tumors in vivo.[1] The key

differentiating factor is Segigratinib's potent inhibition of CSF-1R, a target that AZD4547 does

not engage. This dual inhibition is hypothesized to provide a therapeutic advantage by

simultaneously targeting the cancer cells and the supportive tumor microenvironment,

potentially leading to a more durable response and overcoming resistance.[1]

For a comprehensive assessment of reproducibility, further independent studies would be

beneficial to corroborate these initial findings. Researchers are encouraged to use the detailed

protocols provided in the primary literature to replicate and expand upon these preclinical

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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